molecular formula C10H11FN4 B1468100 [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249001-42-0

[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1468100
CAS RN: 1249001-42-0
M. Wt: 206.22 g/mol
InChI Key: JDLOKQKVUYPSFN-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a derivative of fluoro-methylphenyl compounds . These compounds often have interesting chemical and biological properties. For example, (2-fluoro-4-methylphenyl)methanamine hydrochloride is a related compound .


Molecular Structure Analysis

The molecular structure of these compounds often includes a fluoro-methylphenyl group. For instance, (1R)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride has a molecular weight of 189.66 .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, (2-fluoro-4-methylphenyl)methanamine hydrochloride is a powder stored at room temperature .

Scientific Research Applications

Antiviral Research

The indole derivatives, which are structurally similar to our compound of interest, have shown significant antiviral activities . The presence of a triazole ring and a fluoro-substituted phenyl group could potentially enhance these properties. This compound could be synthesized and tested against a range of RNA and DNA viruses, contributing to the development of new antiviral medications.

Antibacterial Agents

Triazole compounds have been recognized for their antibacterial properties . The specific structure of “[1-(4-fluoro-2-methylphenyl)triazol-4-yl]methanamine” could be explored for its efficacy against drug-resistant bacterial strains, which is a growing concern in global health.

Anticancer Activity

Indole derivatives, which share some structural similarities with our compound, are known to possess anticancer activities . The compound could be investigated for its potential to inhibit cancer cell growth or angiogenesis, providing a new avenue for cancer treatment research.

Fluorine-19 NMR Studies

The fluorine atom in the compound makes it suitable for Fluorine-19 NMR studies, which are valuable in determining the structure and dynamics of fluorinated organic compounds . This application is crucial in pharmaceutical and agrochemical research where fluorine’s unique properties are leveraged.

Supramolecular Chemistry

Triazoles are key components in supramolecular chemistry due to their ability to engage in hydrogen bonding and metal coordination . The compound could be used to design novel supramolecular assemblies with potential applications in material science and nanotechnology.

Chemical Biology and Bioconjugation

The triazole ring is often used in chemical biology for bioconjugation purposes . This compound could be utilized to create bioconjugates for targeted drug delivery or as probes in biological systems to study cellular processes.

Fluorescent Imaging

Compounds containing triazole rings have been used in fluorescent imaging . The compound could be modified to act as a fluorescent tag for imaging in biological research, aiding in the visualization of cellular components or processes.

Polymer Chemistry

Triazole derivatives are known to contribute to the thermal and chemical stability of polymers . The compound could be incorporated into polymer chains to enhance their properties for specific industrial applications.

Mechanism of Action

The mechanism of action of these compounds can vary greatly depending on their structure and the context in which they’re used. For example, methenamine, a compound with a similar structure, has been used as a urinary tract antiseptic .

Safety and Hazards

Safety and hazards can vary. For example, (4’-fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride has hazard statements H302, H315, H319, H332, H335 .

Future Directions

The future directions for these compounds are vast, given their diverse chemical and biological properties. They could be further studied for their potential applications in various fields .

properties

IUPAC Name

[1-(4-fluoro-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLOKQKVUYPSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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